9-Decenenitrile

Description

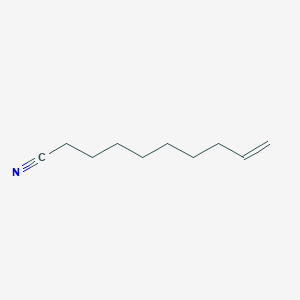

Structure

3D Structure

Properties

IUPAC Name |

dec-9-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFSMWILPDXXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563196 | |

| Record name | Dec-9-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61549-49-3 | |

| Record name | Dec-9-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Decenenitrile (CAS Number: 61549-49-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 9-decenenitrile, a long-chain unsaturated aliphatic nitrile. It covers its chemical and physical properties, outlines plausible synthetic routes, details methods for its purification and characterization, and discusses important safety and handling considerations. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.

Introduction and Physicochemical Properties

This compound, with the CAS number 61549-49-3, is an organic compound featuring a ten-carbon aliphatic chain with a terminal nitrile group (-C≡N) at one end and a terminal alkene group (C=C) at the other. This bifunctional structure makes it a potentially versatile building block in organic synthesis.

The key physicochemical properties of this compound are summarized in the table below. These computed properties, primarily sourced from PubChem, provide a foundational understanding of the molecule's behavior.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₇N |

| Molecular Weight | 151.25 g/mol |

| IUPAC Name | dec-9-enenitrile |

| CAS Number | 61549-49-3 |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 23.8 Ų |

Synthesis of this compound

Synthesis via Hydrocyanation of a Terminal Alkene

One of the most direct methods for the synthesis of nitriles from alkenes is through hydrocyanation.[1] This reaction involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene. For unactivated terminal alkenes like 1-decene, a transition-metal catalyst is typically required. Nickel complexes with phosphite ligands are commonly used in industrial settings for such transformations.

Proposed Experimental Protocol: Nickel-Catalyzed Hydrocyanation of 1-Decene

Warning: Hydrogen cyanide is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a nickel(0) source (e.g., bis(1,5-cyclooctadiene)nickel(0)) and a phosphite ligand (e.g., triphenyl phosphite) in a dry, aprotic solvent such as toluene. The mixture is stirred until a homogeneous catalyst solution is formed.

-

Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. 1-Decene is then added to the reactor.

-

Hydrocyanation: The reactor is sealed, and a pre-determined amount of liquid hydrogen cyanide is carefully introduced. The reaction is heated to a specified temperature (e.g., 80-120 °C) and pressurized with an inert gas (e.g., nitrogen). The reaction is monitored by GC analysis of aliquots.

-

Workup and Purification: Upon completion, the reactor is cooled, and any excess HCN is safely quenched. The reaction mixture is then subjected to purification, likely involving filtration to remove the catalyst, followed by vacuum distillation to isolate the this compound product.

Caption: Proposed synthesis of this compound via hydrocyanation.

Synthesis via Dehydration of an Amide

Another common method for synthesizing nitriles is the dehydration of primary amides.[2] In this approach, a suitable starting material would be 10-undecenamide. This amide can be prepared from the corresponding carboxylic acid, 10-undecenoic acid, which is commercially available.

Proposed Experimental Protocol: Dehydration of 10-Undecenamide

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, 10-undecenamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).

-

Dehydration: The mixture is gently heated under reduced pressure. The this compound product will distill as it is formed.

-

Purification: The collected distillate can be further purified by fractional vacuum distillation to remove any impurities.

Caption: Synthesis of this compound from 10-undecenamide.

Purification and Characterization

Purification

The primary method for purifying this compound is vacuum distillation .[3][4][5][6][7] Due to its relatively high molecular weight and boiling point, distillation at atmospheric pressure may lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.

General Protocol for Vacuum Distillation

-

Setup: The crude this compound is placed in a round-bottom flask with a stir bar. The flask is connected to a vacuum distillation apparatus, which includes a Vigreux column for better separation, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

-

Distillation: The system is evacuated to the desired pressure. The flask is then heated gently in an oil bath. The temperature and pressure should be carefully controlled to collect the fraction corresponding to the boiling point of this compound.

-

Collection: The purified product is collected in the receiving flask, which should be cooled to ensure efficient condensation.

Characterization by Spectroscopic Methods

The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques.

GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight.[8][9][10] The gas chromatogram will indicate the presence of any impurities, while the mass spectrum provides information about the molecular ion and fragmentation pattern.

Expected Mass Spectrum Fragmentation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern will likely be influenced by the aliphatic chain and the terminal functional groups. Common fragmentation pathways for long-chain aliphatic compounds involve the loss of successive alkyl fragments.[11][12]

Caption: Workflow for the GC-MS analysis of this compound.

Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[13][14][15][16][17][18]

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different types of protons and their connectivity. Key expected signals include:

-

Vinyl protons: A complex multiplet in the downfield region (δ 4.9-5.9 ppm) corresponding to the three protons of the terminal alkene.

-

Aliphatic protons: A series of multiplets in the upfield region (δ 1.2-2.4 ppm) corresponding to the methylene groups of the long alkyl chain. The protons adjacent to the nitrile group and the double bond will be shifted further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[14][16][17][18] Expected chemical shifts include:

-

Nitrile carbon: A signal in the range of δ 115-125 ppm.

-

Alkene carbons: Two signals in the range of δ 114-140 ppm.

-

Aliphatic carbons: A series of signals in the upfield region (δ 15-40 ppm).

FTIR spectroscopy is used to identify the functional groups present in the molecule.[19][20][21][22] For this compound, the key characteristic absorption bands are:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C=C stretch (alkene): A medium-intensity band around 1640 cm⁻¹.

-

=C-H stretch (alkene): A medium-intensity band just above 3000 cm⁻¹.

-

C-H stretch (alkane): Strong bands just below 3000 cm⁻¹.

Safety, Handling, and Storage

Unsaturated aliphatic nitriles are generally considered hazardous materials and should be handled with appropriate care.[23][24]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[25]

-

Avoid inhalation of vapors and contact with skin and eyes.[18][26]

-

Keep away from heat, sparks, and open flames, as it is a combustible liquid.[18][26]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[25]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[25]

Potential Applications

The bifunctional nature of this compound, with both a terminal alkene and a nitrile group, makes it a potentially useful intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. The terminal alkene can undergo various addition reactions, polymerization, or metathesis. These reactive handles could allow for the synthesis of a variety of long-chain functionalized molecules relevant to materials science, polymer chemistry, and the synthesis of specialty chemicals.

Conclusion

This compound is a long-chain unsaturated aliphatic nitrile with potential applications as a synthetic intermediate. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis, purification, and characterization can be approached using established methods for similar molecules. Due to the potential toxicity of unsaturated nitriles, proper safety precautions are essential when handling this compound. This guide provides a foundational understanding to aid researchers and drug development professionals in their work with this compound.

References

-

Walsh Medical Media. (2012, October 22). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. Retrieved from [Link]

-

ResearchGate. GC-MS spectra of 9, 12-Octadecadienoic methyl ester(10 0.0 0%, RT:.... Retrieved from [Link]

-

National Center for Biotechnology Information. Comparative toxicities of aliphatic nitriles. Retrieved from [Link]

-

University of Rochester Department of Chemistry. How To: Purify by Distillation. Retrieved from [Link]

-

Beilstein Journals. (2024, March 14). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Retrieved from [Link]

-

ResearchGate. (2021, January 18). (PDF) Hydrocyanation in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2007, December 5). Synthesis of 9-(2,3-Dideoxy-2,3-Difluoro-β-D- Arabinofuranosyl)Adenine. Retrieved from [Link]

-

ResearchGate. FTIR spectrum (dotted line) and peak deconvolution of the bottom phase.... Retrieved from [Link]

-

Wiley Analytical Science. (2021, December 14). One‐Step Process for the Regiodivergent Double Hydrocyanation of 1,3‐Butadiene. Retrieved from [Link]

-

Unknown Source. Interpretation of mass spectra. Retrieved from [Link]

-

ResearchGate. Synthesis of ent-9 alpha,15 alpha-cyclokaurene from grandiflorenic acid. Retrieved from [Link]

-

MDPI. (2023, February 11). Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics. Retrieved from [Link]

-

YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

The University of Liverpool Repository. Synthesis and Investigation of nitrile containing polymers derived from lignin. Retrieved from [Link]

-

ResearchGate. (2014, August 7). Vacuum Distillation Separation/Enrichment and Determination of Nine Impurities in High Purity Tellurium by ICP-MS. Retrieved from [Link]

-

PubChem. Dec-9-enenitrile. Retrieved from [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Unknown Source. Comparative developmental toxicities of aliphatic nitriles: in vivo and in vitro observations. Retrieved from [Link]

-

PubMed Central. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]

-

Chemguide. the preparation of nitriles. Retrieved from [Link]

-

Unknown Source. Carbon nitrides: synthesis and characterization of a new class of functional materials. Retrieved from [Link]

-

Wikipedia. Vacuum distillation. Retrieved from [Link]

-

DergiPark. GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

Thieme. M. E. Tauchert Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide allows for an atom-economical installati. Retrieved from [Link]

-

Helda. (2019, September 3). Fourier-transform infrared (FT-IR) spectroscopy analysis discriminates asymptomatic and symptomatic Norway spruce trees Mukrimin. Retrieved from [Link]

- Google Patents. US5892092A - Preparation of aliphatic, unsaturated nitriles.

-

ResearchGate. Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. Retrieved from [Link]

-

Unknown Source. 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

- Google Patents. EP1344770A1 - Process for the hydrocyanation of butadiene.

-

ResearchGate. (2008, August 7). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Retrieved from [Link]

-

University of Rochester Department of Chemistry. Purification: Distillation at Reduced Pressures. Retrieved from [Link]

-

YouTube. (2023, October 19). FTIR Deconvolution. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

PubMed Central. GC-MS spectra of 9, 12-Octadecadienoic methyl ester(10 0.0 0%, RT:.... Retrieved from [Link]

-

ChemRxiv. Enantioselective Olefin Hydrocyanation Without Cyanide. Retrieved from [Link]

-

ResearchGate. (2018, August 6). (PDF) Gas chromatography-mass spectral structural analysis, phytochemical screening and antimicrobial activity of n-hexane leaf extract of Corymbia torelliana. Retrieved from [Link]

-

PubMed. (2017, March 28). Allyl nitrile: Toxicity and health effects. Retrieved from [Link]

-

PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

Sources

- 1. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 2. Dec-9-enenitrile | C10H17N | CID 14704870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. US5892092A - Preparation of aliphatic, unsaturated nitriles - Google Patents [patents.google.com]

- 6. Purification [chem.rochester.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. botanyjournals.com [botanyjournals.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. 1-Decene(872-05-9) 13C NMR [m.chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. researchgate.net [researchgate.net]

- 20. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Making sure you're not a bot! [helda.helsinki.fi]

- 22. youtube.com [youtube.com]

- 23. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 9-Decenenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical properties of 9-decenenitrile (C₁₀H₁₇N), a long-chain unsaturated nitrile. Due to the limited availability of experimentally determined data for this specific compound, this guide synthesizes information from established chemical principles, data from analogous compounds, and computational predictions. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into its key physical characteristics, spectral properties, and safe handling procedures.

Introduction to this compound

This compound, with the CAS number 61549-49-3, is an organic compound featuring a ten-carbon chain with a terminal nitrile group (-C≡N) and a terminal alkene group (C=C). Its unique bifunctional nature, combining the reactivity of a nitrile and an alkene, makes it a potentially valuable building block in organic synthesis, including the development of novel pharmaceutical agents and other specialty chemicals. The nitrile group is a versatile functionality that can be converted into amines, amides, carboxylic acids, and other nitrogen-containing heterocycles. The terminal double bond allows for a variety of addition and polymerization reactions.

Understanding the physical properties of this compound is paramount for its effective use in a laboratory or industrial setting. These properties dictate the appropriate conditions for storage, handling, and reaction setups, as well as purification techniques.

Core Physical Properties

Table 1: Summary of Key Physical Properties of this compound

| Property | Value (Estimated) | Source/Basis |

| Molecular Formula | C₁₀H₁₇N | [1] |

| Molecular Weight | 151.25 g/mol | [1] |

| CAS Number | 61549-49-3 | [1] |

| Boiling Point | ~220-230 °C | Extrapolated from boiling points of C4-C10 nitriles.[1][2][3][4] |

| Melting Point | < -20 °C | Long-chain unsaturated nitriles are typically liquids at room temperature. |

| Density | ~0.82 g/cm³ | Based on the density of similar long-chain nitriles and alkenes. |

| Solubility in Water | Very low | Solubility of nitriles in water decreases significantly with increasing chain length.[1][2] |

| Solubility in Organic Solvents | High | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. |

| Appearance | Colorless liquid (predicted) | [4] |

Boiling Point: The Influence of Polarity and Molecular Weight

Nitriles exhibit higher boiling points than would be expected based on their molecular weight alone. This is due to the strong dipole-dipole interactions arising from the polar nitrile group (-C≡N).[1][3] The boiling points of straight-chain alkyl nitriles increase with the length of the carbon chain. For instance, butanenitrile (C₄H₇N) has a boiling point of 116-118 °C.[1][2] Given that this compound has a ten-carbon chain, its boiling point is estimated to be in the range of 220-230 °C at atmospheric pressure.

Melting Point: The Impact of Unsaturation

The presence of a double bond in the alkyl chain introduces a "kink," which can disrupt the regular packing of molecules in a solid lattice. This generally leads to a lower melting point compared to the corresponding saturated compound. As such, this compound is predicted to be a liquid well below room temperature, with an estimated melting point below -20 °C.

Density

The density of liquid organic compounds is influenced by their molecular weight and intermolecular forces. Based on the densities of related long-chain nitriles and alkenes, the density of this compound is estimated to be approximately 0.82 g/cm³.

Solubility Profile

The solubility of nitriles in water is a function of their ability to form hydrogen bonds with water molecules via the lone pair of electrons on the nitrogen atom.[1][2] However, the long, nonpolar hydrocarbon chain of this compound significantly diminishes its water solubility.[1][2] It is therefore predicted to be very poorly soluble in water.

Conversely, its nonpolar alkyl chain suggests high solubility in a wide range of common organic solvents, including:

-

Alcohols (e.g., ethanol, methanol)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Halogenated solvents (e.g., dichloromethane, chloroform)

-

Aromatic hydrocarbons (e.g., toluene, benzene)

Spectroscopic Characterization

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses. While a dedicated, experimentally obtained spectrum for this compound is not publicly available, its expected spectral characteristics can be predicted based on the known properties of the nitrile and terminal alkene functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

-

Alkene Protons: The terminal vinyl protons will appear in the downfield region, typically between 4.9 and 5.9 ppm. The internal vinylic proton will likely be a multiplet due to coupling with the adjacent methylene protons. The two terminal vinylic protons will also show characteristic splitting patterns (geminal and cis/trans coupling).[5]

-

Alkyl Protons: The protons on the carbons adjacent to the nitrile group and the double bond will be slightly deshielded compared to the other methylene groups in the chain. The protons of the CH₂ group next to the nitrile (α-protons) are expected to resonate around 2.3 ppm. The protons of the CH₂ group adjacent to the double bond (allylic protons) will likely appear around 2.0 ppm. The remaining methylene protons will form a complex multiplet in the upfield region, typically between 1.2 and 1.6 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Nitrile Carbon: The carbon of the nitrile group is characteristically found in the range of 115-125 ppm.[6][7]

-

Alkene Carbons: The two carbons of the terminal double bond will resonate in the alkene region, typically between 114 and 140 ppm.

-

Alkyl Carbons: The carbons of the aliphatic chain will appear in the upfield region of the spectrum, generally between 10 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitrile and alkene functional groups.

-

-C≡N Stretch: A sharp, strong absorption band is expected in the region of 2240-2260 cm⁻¹ for the nitrile group. This is a highly diagnostic peak for the presence of a nitrile.

-

=C-H Stretch: A medium intensity band is expected just above 3000 cm⁻¹ (typically around 3080 cm⁻¹) corresponding to the stretching of the C-H bonds on the double bond.[8]

-

C=C Stretch: A medium to weak absorption band around 1640 cm⁻¹ is characteristic of the carbon-carbon double bond stretch.[9]

-

C-H Bending: Out-of-plane bending vibrations for the terminal alkene will result in strong bands in the 910-990 cm⁻¹ region.[9]

-

-CH₂- and -CH₃ Stretches: Strong C-H stretching bands from the alkyl chain will be observed in the 2850-2960 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺) at m/z 151. However, the molecular ion peak for nitriles can sometimes be weak or absent.[11]

Common fragmentation patterns for long-chain unsaturated nitriles include:

-

Loss of an alpha-hydrogen: A peak at [M-1]⁺ is often observed.[11]

-

McLafferty Rearrangement: For straight-chain nitriles, a characteristic peak at m/z 41 is often prominent.[11]

-

Cleavage of the alkyl chain: A series of fragment ions corresponding to the loss of alkyl radicals will be observed.

-

Fragmentation related to the double bond: Cleavage at the allylic position is also a common fragmentation pathway.

Experimental Methodologies for Physical Property Determination

For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols are recommended.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Protocol:

-

Seal one end of a capillary tube using a flame.

-

Add a small amount (a few drops) of this compound to a small test tube or a fusion tube.

-

Place the sealed capillary tube (open end down) into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently with a Bunsen burner.

-

Observe the capillary tube. A stream of bubbles will emerge as the air trapped inside expands and the sample's vapor pressure increases.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Workflow for Boiling Point Determination

Caption: Workflow for determining boiling point using the Thiele tube method.

Density Determination (Pycnometer Method)

A pycnometer (or specific gravity bottle) is used for precise density measurements of liquids.

Protocol:

-

Thoroughly clean and dry an empty pycnometer and determine its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and determine the mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound at the same temperature as the water and determine its mass (m₃).

-

The density of this compound (ρ_sample) can be calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the density of water at the measurement temperature.

Workflow for Density Determination

Caption: Workflow for determining the density of a liquid using a pycnometer.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling unsaturated nitriles should be followed. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Wear safety glasses or goggles.

-

Wear a lab coat.

-

-

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhaling vapors.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available, this guide provides a robust framework for understanding and working with this compound. The estimated values for its boiling point, melting point, density, and solubility, along with the predicted spectroscopic characteristics, offer a solid foundation for its use in research and development. It is strongly recommended that experimental verification of these properties be conducted under controlled laboratory conditions.

References

-

Clark, J. (2023). Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

-

Chemguide. (n.d.). An Introduction to Nitriles. [Link]

-

BYJU'S. (n.d.). Nitriles- Structure. [Link]

-

PubChem. (n.d.). Dec-9-enenitrile. National Center for Biotechnology Information. [Link]

-

BYJU'S. (n.d.). Properties of Nitriles. [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Lumen Learning. (n.d.). Infrared Spectroscopy of Alkenes. [Link]

-

Whitman College. (n.d.). GCMS Section 6.17. [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. GCMS Section 6.17 [people.whitman.edu]

Spectroscopic Data for 9-Decenenitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 9-decenenitrile (C₁₀H₁₇N), a bifunctional molecule incorporating both a terminal alkene and a nitrile moiety. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Structural Significance of this compound

This compound is a valuable chemical intermediate due to its dual functionality. The terminal double bond allows for a variety of chemical transformations, including polymerization, metathesis, and hydrofunctionalization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse range of derivatives. Accurate structural elucidation through spectroscopic methods is paramount for confirming its identity, assessing purity, and understanding its reactivity in synthetic applications. This guide provides an in-depth analysis of the expected NMR, IR, and MS data for this compound, grounded in fundamental spectroscopic principles and data from analogous structures.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show characteristic signals for the terminal alkene protons, the aliphatic chain protons, and the protons alpha to the nitrile group. The spectrum is expected to be recorded in a deuterated solvent such as chloroform (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-10 ppm

-

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.80 | ddt | 1H | H-9 |

| ~ 4.99 | ddt | 1H | H-10 (trans) |

| ~ 4.93 | ddt | 1H | H-10 (cis) |

| ~ 2.34 | t | 2H | H-2 |

| ~ 2.05 | q | 2H | H-8 |

| ~ 1.65 | p | 2H | H-3 |

| ~ 1.40 - 1.25 | m | 8H | H-4, H-5, H-6, H-7 |

Interpretation and Rationale:

-

Alkene Protons (H-9, H-10): The vinyl protons are the most deshielded due to the anisotropic effect of the π-bond and are expected in the 4.5-6.5 ppm region.[1] The proton at C9 will appear as a doublet of doublets of triplets (ddt) due to coupling with the two terminal protons at C10 and the two allylic protons at C8. The terminal protons at C10 are diastereotopic and will appear as two distinct signals, each a doublet of doublets of triplets, due to geminal coupling to each other and vicinal coupling to the proton at C9 and allylic coupling to the protons at C8.

-

Protons Alpha to Nitrile (H-2): The protons on the carbon adjacent to the electron-withdrawing nitrile group are deshielded and are expected to appear around 2.34 ppm as a triplet, due to coupling with the neighboring methylene protons at C3.

-

Allylic Protons (H-8): The protons at the allylic position (C8) are slightly deshielded and will appear as a quartet around 2.05 ppm, coupling to the protons at C7 and the vinylic proton at C9.

-

Aliphatic Chain Protons (H-3 to H-7): The remaining methylene protons in the aliphatic chain will appear as a complex multiplet in the upfield region of the spectrum, typically between 1.25 and 1.65 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Decoupling: Broadband proton decoupling.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139.1 | C-9 |

| ~ 119.8 | C-1 |

| ~ 114.2 | C-10 |

| ~ 33.8 | C-8 |

| ~ 28.8 | C-7 |

| ~ 28.7 | C-6 |

| ~ 28.4 | C-4 |

| ~ 25.3 | C-3 |

| ~ 25.2 | C-5 |

| ~ 17.0 | C-2 |

Interpretation and Rationale:

-

Nitrile Carbon (C-1): The carbon of the nitrile group is significantly deshielded and appears downfield, typically in the 115-125 ppm range.

-

Alkene Carbons (C-9, C-10): The sp² hybridized carbons of the double bond are also found in the downfield region, with the internal carbon (C-9) being more deshielded than the terminal carbon (C-10).

-

Aliphatic Carbons (C-2 to C-8): The sp³ hybridized carbons of the aliphatic chain appear in the upfield region of the spectrum. The carbon alpha to the nitrile group (C-2) is expected around 17.0 ppm, while the other methylene carbons will have chemical shifts in the 25-34 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the nitrile (C≡N) and the terminal alkene (C=C).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3077 | Medium | =C-H stretch (sp² C-H) |

| ~ 2928, 2855 | Strong | C-H stretch (sp³ C-H) |

| ~ 2247 | Medium, Sharp | C≡N stretch (nitrile) |

| ~ 1641 | Medium | C=C stretch (alkene) |

| ~ 991, 910 | Strong | =C-H out-of-plane bend |

Interpretation and Rationale:

-

C≡N Stretch: The nitrile group gives rise to a very characteristic, sharp absorption band of medium intensity in the region of 2260-2220 cm⁻¹.[2] This is often a key diagnostic peak for the presence of a nitrile.

-

Alkene Stretches: The C=C double bond stretch appears around 1640 cm⁻¹. The stretching vibration of the sp² C-H bonds of the terminal alkene will be observed just above 3000 cm⁻¹.

-

Alkane Stretches: The strong absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ C-H bonds of the long aliphatic chain.

-

Out-of-Plane Bending: The strong bands around 991 and 910 cm⁻¹ are characteristic of the out-of-plane bending vibrations of the C-H bonds of a monosubstituted (terminal) alkene. These are often very prominent and diagnostic for this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

-

Ionization: The molecules are ionized by electron impact (typically at 70 eV).

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data for this compound

-

Molecular Formula: C₁₀H₁₇N

-

Molecular Weight: 151.25 g/mol

-

Molecular Ion (M⁺): A peak at m/z = 151 is expected, corresponding to the intact molecular ion.

-

Key Fragment Ions:

| m/z | Proposed Fragment |

| 151 | [M]⁺ (Molecular Ion) |

| 136 | [M - CH₃]⁺ |

| 122 | [M - C₂H₅]⁺ |

| 110 | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 96 | [M - C₄H₇]⁺ |

| 82 | [M - C₅H₉]⁺ |

| 68 | [M - C₆H₁₁]⁺ |

| 54 | [C₄H₆]⁺ or [C₃H₄N]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) or [C₂H₃N]⁺ |

Fragmentation Pathway Diagram

Caption: Proposed Fragmentation Pathway for this compound.

Interpretation and Rationale:

The fragmentation of this compound in EI-MS is expected to be dominated by cleavages along the aliphatic chain. The molecular ion, upon formation, will be a radical cation. A prominent fragmentation pathway is the loss of an allyl radical (•CH₂CH=CH₂) via cleavage of the C6-C7 bond, which is beta to the double bond, leading to a stable cation at m/z 110. Another significant fragmentation is the formation of the allyl cation itself at m/z 41. The nitrile group can also influence fragmentation, potentially leading to fragments containing nitrogen. The spectrum will likely show a series of peaks separated by 14 mass units (CH₂), which is characteristic of the fragmentation of a long alkyl chain.[3]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the structural characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key nitrile and terminal alkene functional groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further corroborates the structure. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this compound, which is essential for its application in research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

PubChem. (n.d.). Dec-9-enenitrile. Retrieved from [Link]

-

Chem LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Chem LibreTexts. (2022). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 9-Decenenitrile

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 9-decenenitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific molecule. It offers predicted spectral data, a detailed experimental protocol for data acquisition, and an exploration of the underlying principles governing the observed chemical shifts.

Introduction: The Role of NMR in Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.[1] The chemical shift, a key parameter in NMR, is the resonant frequency of a nucleus relative to a standard, and it is highly sensitive to the electronic structure surrounding the nucleus.[2] This sensitivity allows for the differentiation of atoms in various functional groups and provides insights into molecular connectivity and stereochemistry.[2]

This guide focuses on this compound, a bifunctional molecule containing both a terminal alkene and a nitrile group. Understanding its NMR spectral properties is crucial for its identification, purity assessment, and the characterization of its reaction products in various chemical and pharmaceutical applications.

Predicted ¹H and ¹³C NMR Chemical Shifts of this compound

In the absence of readily available experimental spectra in public databases, the following ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and quantum mechanical calculations, offering a reliable reference for spectral assignment. The predictions were performed using the online NMR prediction tool, NMRDB.org.[3][4]

Molecular Structure and Atom Numbering

To facilitate the discussion of chemical shifts, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H10 | 5.81 | ddt | 1H |

| H9a | 4.99 | ddt | 1H |

| H9b | 4.93 | ddt | 1H |

| H2 | 2.33 | t | 2H |

| H8 | 2.04 | q | 2H |

| H3 | 1.63 | p | 2H |

| H4, H5, H6, H7 | 1.43 - 1.29 | m | 8H |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 119.8 |

| C10 | 139.1 |

| C9 | 114.2 |

| C8 | 33.7 |

| C7 | 28.9 |

| C6 | 28.8 |

| C5 | 28.7 |

| C4 | 28.4 |

| C3 | 25.3 |

| C2 | 17.1 |

Interpretation of Predicted Chemical Shifts

The predicted chemical shifts are consistent with the electronic environments of the protons and carbons in this compound.

-

¹H NMR: The protons on the terminal double bond (H9a, H9b, and H10) are the most deshielded due to the sp² hybridization of the carbons and the associated magnetic anisotropy of the π-system.[5] The protons on C2, adjacent to the electron-withdrawing nitrile group, are shifted downfield to approximately 2.33 ppm.[6] The protons on C8, being allylic, are also slightly deshielded and appear around 2.04 ppm.[5] The remaining methylene protons in the aliphatic chain (H3-H7) resonate in the typical alkane region of 1.29-1.63 ppm.[5]

-

¹³C NMR: The carbon of the nitrile group (C1) is significantly deshielded, appearing at approximately 119.8 ppm.[7] The sp² hybridized carbons of the alkene (C9 and C10) are also found downfield at 114.2 ppm and 139.1 ppm, respectively.[7] The remaining sp³ hybridized carbons of the aliphatic chain (C2-C8) appear in the upfield region of the spectrum, with their specific shifts influenced by their proximity to the functional groups.[7]

Experimental Protocol for NMR Data Acquisition

To empirically validate the predicted data, the following detailed protocol for acquiring ¹H and ¹³C NMR spectra of this compound is provided.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its well-characterized residual solvent peak.[8]

-

Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.[2] A small amount can be added, although modern spectrometers can also lock onto the deuterium signal of the solvent.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

The following is a general workflow for acquiring NMR data. Specific parameters may need to be optimized for the instrument in use.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 2-4 seconds

-

Spectral Width (sw): 0-12 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 75-151 MHz

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128-1024 or more) will be required.

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): 0-220 ppm

Data Processing

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[3]

-

Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

Conclusion

This guide provides a thorough overview of the ¹H and ¹³C NMR chemical shifts of this compound, grounded in theoretical predictions and established experimental practices. The provided data and protocols serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this molecule. Accurate interpretation of NMR spectra, as facilitated by this guide, is fundamental to ensuring the identity and purity of chemical entities in research and development.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

-

Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

RSC Publishing. (n.d.). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubChem. (n.d.). Dec-9-enenitrile. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]

-

NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

PubChem. (n.d.). 9-Decenoic acid. Retrieved from [Link]

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. Visualizer loader [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. PROSPRE [prospre.ca]

- 5. Dec-9-enenitrile | C10H17N | CID 14704870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

- 7. researchgate.net [researchgate.net]

- 8. nmrium.com [nmrium.com]

An In-Depth Technical Guide to the Mass Spectral Interpretation of 9-Decenenitrile

Executive Summary

The structural elucidation of organic molecules is a cornerstone of chemical research and development. Mass spectrometry (MS) stands as a principal analytical technique, providing indispensable information regarding a molecule's mass and structural features through controlled fragmentation. This guide offers a detailed interpretation of the electron ionization (EI) mass spectrum of 9-decenenitrile (C₁₀H₁₇N). As a bifunctional molecule possessing both a terminal nitrile group and a terminal alkene, its fragmentation behavior is governed by distinct and competing pathways. We will dissect the mechanistic basis for its primary fragmentation routes, including the characteristic McLafferty rearrangement initiated by the nitrile moiety and the allylic cleavage driven by the alkene terminus. This analysis serves as a practical framework for researchers, scientists, and drug development professionals seeking to interpret the mass spectra of long-chain unsaturated nitriles.

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy to the analyte molecule.[1][2] The process involves bombarding the gas-phase molecule with high-energy electrons (~70 eV), causing the ejection of one of its own electrons to form a positively charged radical cation, known as the molecular ion (M⁺•).[3] This molecular ion is often unstable and rapidly undergoes a series of unimolecular decompositions, or fragmentations, to yield a collection of smaller charged ions and neutral radicals or molecules. Only the charged species are deflected by the mass analyzer and subsequently detected. The resulting mass spectrum is a plot of relative ion abundance versus their mass-to-charge ratio (m/z), which provides a unique fragmentation "fingerprint" of the original molecule.

A crucial preliminary step in interpretation is the application of the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number of nitrogen atoms (including zero) will have an even nominal molecular weight.[4] For this compound (C₁₀H₁₇N), which contains a single nitrogen atom, this rule predicts an odd molecular weight, a fact that is immediately verifiable from its molecular ion peak.

The Molecular Ion of this compound

The molecular formula of this compound is C₁₀H₁₇N, corresponding to a monoisotopic mass of 151.136 Da.[5] In a typical low-resolution mass spectrum, the molecular ion peak (M⁺•) is therefore expected at m/z 151 .

The intensity of the molecular ion peak provides a clue to its stability. For long-chain, acyclic compounds, the M⁺• peak is often of low abundance or even absent, as the numerous single bonds provide many low-energy fragmentation pathways.[2][6] However, the presence of functional groups like nitriles and alkenes can influence this. While a definitive prediction requires an experimental spectrum, the M⁺• at m/z 151 serves as the crucial starting point from which all fragmentation pathways originate.

Dominant Fragmentation Pathways: A Tale of Two Termini

The fragmentation of this compound is uniquely dictated by the interplay between its two functional groups located at opposite ends of the aliphatic chain. The nitrile group directs a specific rearrangement, while the alkene group promotes a characteristic cleavage pattern.

The McLafferty Rearrangement: A Signature of the Nitrile Terminus

The McLafferty rearrangement is a highly characteristic fragmentation pathway for molecules containing an unsaturated functional group (like a nitrile or carbonyl) and an accessible hydrogen atom on the γ-carbon (the third carbon from the functional group).[7][8] The mechanism proceeds through a low-energy, six-membered cyclic transition state, resulting in the transfer of the γ-hydrogen to the heteroatom and the subsequent cleavage of the bond between the α and β carbons.[9]

For this compound (NC¹-C²H₂-C³H₂-C⁴H₂-...), the process unfolds as follows:

-

A hydrogen atom from the γ-carbon (C-4) is transferred to the nitrogen atom of the nitrile group.

-

Simultaneously, the C-2–C-3 bond (the α-β bond) cleaves.

-

This concerted reaction expels a large neutral alkene molecule (1-octene, C₈H₁₆) and produces a resonance-stabilized radical cation of m/z 41.

This fragment, [CH₂=C=NH]⁺•, is a hallmark of linear aliphatic nitriles and is often a high-abundance peak in their mass spectra.[10]

Allylic Cleavage: Reactivity of the Alkene Terminus

The terminal double bond at the C-9 position provides a second major fragmentation route: allylic cleavage. This pathway is driven by the formation of a highly stable, resonance-delocalized allylic carbocation.[11] The bond that is cleaved is the one adjacent to the double bond system (the C-7–C-8 bond).

In this compound, this cleavage can occur in two ways, generating two key diagnostic ions:

-

Formation of the Allyl Cation ([C₃H₅]⁺): Cleavage of the C-7–C-8 bond can result in the formation of the allyl cation, [CH₂=CH-CH₂]⁺, with the charge retained on this small, stable fragment. This ion appears at m/z 41 . The other product is a large, neutral radical containing the nitrile group.

-

Formation of the [M - 41]⁺ Ion: Alternatively, the charge can be retained by the larger, nitrile-containing fragment. This results in the loss of a neutral allyl radical (•C₃H₅) and the formation of a cation at m/z 110 (151 - 41).

The convergence of both the McLafferty rearrangement and allylic cleavage to produce an ion at m/z 41 makes this peak the most probable candidate for the base peak (the most intense peak) in the spectrum.

Simple Cleavages and the Hydrocarbon Backbone

Like all molecules with long alkyl chains, this compound will also exhibit fragmentation patterns characteristic of alkanes and alkenes.[6] This involves the homolytic cleavage of C-C bonds along the chain, leading to the loss of progressively larger alkyl radicals. This process generates a series of carbocation fragments, often appearing in clusters separated by 14 mass units (representing a CH₂ group). We can anticipate a series of peaks corresponding to CₙH₂ₙ₊₁⁺, CₙH₂ₙ⁻¹, etc., such as:

-

m/z 55 ([C₄H₇]⁺)

-

m/z 69 ([C₅H₉]⁺)

-

m/z 83 ([C₆H₁₁]⁺)

-

m/z 97 ([C₇H₁₃]⁺)

These peaks are generally of lower abundance compared to those formed from the highly favorable McLafferty and allylic cleavage pathways.

Data Synthesis: Predicted Mass Spectrum of this compound

The following table summarizes the key ions expected in the EI mass spectrum of this compound, their proposed structures, and the mechanistic origins.

| m/z | Ion Formula | Proposed Structure / Identity | Mechanism of Formation |

| 151 | [C₁₀H₁₇N]⁺• | Molecular Ion (M⁺•) | Electron Ionization |

| 110 | [C₇H₁₂N]⁺ | [M - C₃H₅]⁺ | Allylic Cleavage (loss of allyl radical) |

| 97 | [C₇H₁₃]⁺ | Alkyl/Alkenyl fragment | General Hydrocarbon Fragmentation |

| 83 | [C₆H₁₁]⁺ | Alkyl/Alkenyl fragment | General Hydrocarbon Fragmentation |

| 69 | [C₅H₉]⁺ | Alkyl/Alkenyl fragment | General Hydrocarbon Fragmentation |

| 55 | [C₄H₇]⁺ | Alkyl/Alkenyl fragment | General Hydrocarbon Fragmentation |

| 41 | [C₂H₃N]⁺• or [C₃H₅]⁺ | [CH₂=C=NH]⁺• or [CH₂=CH-CH₂]⁺ | McLafferty Rearrangement or Allylic Cleavage |

Visualizing the Fragmentation Cascade

To better illustrate the primary fragmentation pathways, a logical diagram can be constructed. The following diagram, generated using the DOT language, shows the decomposition of the molecular ion into its most significant fragments.

Sources

- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 2. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uni-saarland.de [uni-saarland.de]

- 4. whitman.edu [whitman.edu]

- 5. Dec-9-enenitrile | C10H17N | CID 14704870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Key Infrared Absorption Peaks of 9-Decenenitrile

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a detailed analysis of the key IR absorption peaks for 9-decenenitrile, a molecule featuring a terminal alkene and a nitrile functional group. This document is intended for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for molecular characterization. We will explore the theoretical basis for the observed vibrational modes, present the expected absorption frequencies, and discuss the diagnostic value of each key peak.

Part 1: The Vibrational Landscape of this compound

This compound (C₁₀H₁₇N) is a bifunctional molecule containing a long aliphatic chain, a terminal carbon-carbon double bond (alkene), and a cyano (nitrile) group. Each of these structural features gives rise to characteristic absorption bands in the infrared spectrum. The position, intensity, and shape of these bands are directly correlated with the vibrational modes of the specific bonds within the molecule.

The diagnostic power of IR spectroscopy lies in its ability to identify these functional groups. The key vibrational modes we will focus on are:

-

C≡N stretch of the nitrile group.

-

=C-H stretch and C=C stretch of the terminal alkene.

-

=C-H bend (out-of-plane) of the terminal alkene.

-

C-H stretches and bends of the aliphatic (CH₂) backbone.

A change in the dipole moment during a vibration is a prerequisite for a molecule to absorb IR radiation. The highly polar nitrile group and the unsaturated alkene moiety in this compound give rise to several strong and diagnostically significant absorptions.

Caption: Molecular structure of this compound with key vibrational modes highlighted.

Part 2: Detailed Analysis of Key Absorption Regions

The Nitrile (C≡N) Stretch

The nitrile functional group provides one of the most unmistakable peaks in an IR spectrum.

-

Expected Wavenumber: 2260-2240 cm⁻¹ for saturated nitriles.[1]

-

Intensity: Strong and sharp.

-

Causality: The carbon-nitrogen triple bond is strong, requiring high energy (high frequency) to stretch. Furthermore, the C≡N bond is highly polarized, leading to a significant change in dipole moment (dµ/dx) during the stretching vibration. This large dipole moment change is the reason for the characteristically high intensity of this absorption.[1] Its appearance in a relatively "quiet" region of the spectrum, where few other functional groups absorb, makes it highly diagnostic.[2]

The Terminal Alkene (R-CH=CH₂) Vibrations

The terminal alkene group gives rise to several distinct and crucial peaks for structural confirmation.

-

=C-H Stretching:

-

Expected Wavenumber: 3100-3000 cm⁻¹. A peak around 3080 cm⁻¹ is typical for alkenes.[3][4]

-

Intensity: Medium.

-

Causality: The C-H bond on an sp²-hybridized carbon is stronger and stiffer than a C-H bond on an sp³-hybridized carbon. This increased bond strength shifts the absorption to a frequency just above the 3000 cm⁻¹ threshold. This provides a clear diagnostic line to distinguish between saturated (alkane) and unsaturated (alkene, aromatic) C-H bonds.[2][4]

-

-

C=C Stretching:

-

Expected Wavenumber: 1680-1640 cm⁻¹.[4] For a monosubstituted alkene like this compound, this peak is expected near 1640 cm⁻¹.[5]

-

Intensity: Medium to weak, variable.

-

Causality: This absorption is due to the stretching of the carbon-carbon double bond. Its intensity depends on the symmetry of the alkene; more symmetric alkenes have weaker absorptions. As a terminal alkene, this compound possesses sufficient asymmetry for this peak to be reliably observed.

-

-

=C-H Out-of-Plane Bending (Wagging):

-

Expected Wavenumber: Two strong bands are characteristic of a terminal (monosubstituted) alkene: one near 990 cm⁻¹ and another near 910 cm⁻¹.[6]

-

Intensity: Strong.

-

Causality: These absorptions arise from the out-of-plane bending or "wagging" of the C-H bonds on the double-bonded carbons.[5] These vibrations cause a substantial change in the molecular dipole moment, resulting in strong, sharp peaks. The presence of both of these bands is a highly reliable indicator of a -CH=CH₂ group.

-

The Aliphatic (CH₂, CH₃) Backbone

The long C₈ alkyl chain of this compound will produce characteristic alkane absorptions.

-

C-H Stretching:

-

Expected Wavenumber: 3000-2850 cm⁻¹.[3][6] Typically, two distinct peaks are seen: one for asymmetric stretching (~2925 cm⁻¹) and one for symmetric stretching (~2855 cm⁻¹).

-

Intensity: Strong.

-

Causality: These are the ubiquitous C-H stretching vibrations of the sp³-hybridized carbons in the alkyl chain. While present in most organic molecules, their position, definitively below 3000 cm⁻¹, contrasts with the alkene =C-H stretch and confirms the presence of a saturated hydrocarbon component.[6]

-

-

C-H Bending Vibrations:

-

Expected Wavenumber: A scissoring vibration for CH₂ is typically observed around 1470-1450 cm⁻¹.[3] For a long chain, a CH₂ rocking vibration may also be visible around 725-720 cm⁻¹.[3]

-

Intensity: Medium.

-

Causality: These absorptions are due to the bending and rocking motions of the hydrogen atoms attached to the carbons of the alkyl chain. The scissoring peak is generally a reliable indicator of CH₂ groups.

-

Part 3: The Complete Spectrum: A Diagnostic Summary

The combination of these peaks provides a unique spectroscopic fingerprint for this compound. When analyzing a spectrum, a scientist should look for this specific constellation of absorptions to confirm the molecule's identity and purity.

Summary of Key Diagnostic Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3080 | Medium | =C-H Stretch | Terminal Alkene |

| 2925, 2855 | Strong | C-H Asymmetric & Symmetric Stretch | Aliphatic Chain |

| ~2245 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1640 | Medium-Weak | C=C Stretch | Terminal Alkene |

| ~1465 | Medium | CH₂ Scissoring Bend | Aliphatic Chain |

| ~990 | Strong | =C-H Out-of-Plane Bend | Terminal Alkene |

| ~910 | Strong | =C-H Out-of-Plane Bend | Terminal Alkene |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common, convenient sampling technique that requires minimal sample preparation.

Caption: Standard experimental workflow for obtaining an ATR-FTIR spectrum.

Part 4: Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic absorption peaks. The sharp, intense nitrile stretch around 2245 cm⁻¹ is an unambiguous indicator of the cyano group. Concurrently, the presence of an alkene C-H stretch above 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and, most definitively, two strong out-of-plane C-H bending bands near 990 and 910 cm⁻¹, confirms the terminal alkene structure. These key features, supported by the strong aliphatic C-H stretching and bending absorptions, provide a robust and reliable method for the structural verification of this compound using IR spectroscopy.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Chemistry and Biochemistry. [Link]

-

Ashenhurst, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. WebSpectra. [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Chemistry LibreTexts. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Synthesis of 9-Decenenitrile from 10-Undecenoic Acid: A Strategic Approach to Decarboxylative Cyanation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 9-decenenitrile, a valuable chemical intermediate, from the readily available starting material, 10-undecenoic acid. The transformation necessitates a strategic one-carbon chain shortening (decarboxylation) coupled with the introduction of a nitrile functional group. This document details a robust, two-step synthetic pathway involving an initial decarboxylative halogenation via the Hunsdiecker reaction, followed by a nucleophilic substitution with a cyanide salt. The causality behind experimental choices, detailed step-by-step protocols, and methods for characterization are presented to ensure reproducibility and a thorough understanding of the chemical transformation for professionals in research and drug development.

Introduction and Strategic Overview

10-Undecenoic acid (commonly known as undecylenic acid) is a bio-derived fatty acid, typically obtained from the pyrolysis of ricinoleic acid from castor oil.[1] Its bifunctional nature, possessing both a terminal alkene and a carboxylic acid, makes it a versatile precursor in the synthesis of polymers, aromatic chemicals, and pharmaceuticals.[1][2] The target molecule, this compound, is an unsaturated aliphatic nitrile that serves as a useful synthon for introducing a C10 functionalized chain in more complex molecular architectures.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of this compound suggests that the nitrile group can be installed via a nucleophilic attack by a cyanide ion on a suitable electrophile, such as a 10-halo-1-decene. This intermediate, in turn, can be envisioned as arising from the decarboxylation of 10-undecenoic acid.

This leads to the selection of a robust and well-documented two-step sequence:

-

Decarboxylative Halogenation: The Hunsdiecker reaction is a classic and effective method for converting the silver salt of a carboxylic acid into an alkyl halide with one less carbon atom.[3][4]

-

Nucleophilic Cyanation: The resulting alkyl halide is then converted to the target nitrile via a nucleophilic substitution reaction with an alkali metal cyanide.

While other methods for decarboxylation exist, such as Barton Decarboxylation, they often involve more complex reagents or radical trapping conditions that are less straightforward for this specific transformation.[5] The Hunsdiecker-based route is chosen for its procedural clarity and reliability in achieving the desired chain-shortened functional group interchange.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the two-stage synthesis of this compound.

Part A: Synthesis of 10-Bromo-1-decene via Hunsdiecker Reaction

Principle and Mechanism: The Hunsdiecker reaction proceeds through a radical mechanism. The silver salt of the carboxylic acid reacts with bromine to form an acyl hypobromite intermediate. This intermediate is unstable and undergoes homolytic cleavage of the weak oxygen-bromine bond, followed by decarboxylation to yield an alkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule to propagate the radical chain reaction and form the final alkyl bromide product.[4] The use of a dry, non-polar solvent like carbon tetrachloride is crucial to prevent side reactions.[6]

Experimental Protocol:

-

Step 1: Preparation of Silver 10-undecenoate

-

Dissolve 10-undecenoic acid (1.0 eq) in an appropriate volume of methanol.

-

In a separate flask, dissolve sodium hydroxide (1.0 eq) in water and add it dropwise to the stirred solution of the acid to form sodium 10-undecenoate.

-

Dissolve silver nitrate (1.0 eq) in water and add this solution to the sodium 10-undecenoate solution with vigorous stirring.

-

A white precipitate of silver 10-undecenoate will form immediately.

-

Collect the precipitate by vacuum filtration, wash thoroughly with distilled water, then with acetone to aid in drying.

-

Dry the silver salt in a vacuum oven at 60-70 °C to constant weight. It is imperative that the salt is completely dry for the next step.

-

-

Step 2: Decarboxylative Bromination

-

Suspend the finely powdered, dry silver 10-undecenoate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser and a dropping funnel. Protect the apparatus from light by wrapping it in aluminum foil.

-

Gently heat the suspension to reflux with stirring.

-

Add a solution of bromine (1.0 eq) in anhydrous CCl₄ dropwise to the refluxing suspension. The rate of addition should be controlled to maintain a gentle reflux and avoid an excess of bromine in the reaction mixture.

-

After the addition is complete, continue refluxing until the reaction mixture turns from reddish-brown to a grayish slurry (precipitation of silver bromide).

-

Cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.

-

Wash the filtrate sequentially with a dilute sodium thiosulfate solution (to remove any unreacted bromine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude 10-bromo-1-decene by vacuum distillation.

-

Part B: Synthesis of this compound via Nucleophilic Substitution

Principle and Mechanism: This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine.[7] The reaction proceeds in a single, concerted step where the carbon-cyanide bond forms simultaneously as the carbon-bromine bond breaks, leading to an inversion of stereochemistry (though not relevant for this achiral substrate).[7][8] Using an ethanolic solvent prevents the cyanide ion from being overly solvated and minimizes the competing elimination reaction.[9]

Experimental Protocol:

-

Set up a round-bottom flask with a reflux condenser.

-

Add sodium or potassium cyanide (1.1 - 1.2 eq) and ethanol to the flask.

-

Add the purified 10-bromo-1-decene (1.0 eq) to the cyanide solution.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-